1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole ring, a piperazine ring, and a methoxyphenyl group, making it a subject of various scientific studies.
Preparation Methods
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to optimize efficiency and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research has investigated its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways involved can vary depending on the biological context
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H24N2O4/c1-25-18-5-2-16(3-6-18)13-21(24)23-10-8-22(9-11-23)14-17-4-7-19-20(12-17)27-15-26-19/h2-7,12H,8-11,13-15H2,1H3 |
InChI Key |
KOWUKXAKXLKKOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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